7-(1,3-Benzodioxol-5-yl)-5-oxo-4,5,6,7-tetrahydro[1,2]thiazolo[4,5-b]pyridine-3-carboxylic acid
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Overview
Description
7-(2H-1,3-BENZODIOXOL-5-YL)-5-OXO-4H,5H,6H,7H-[1,2]THIAZOLO[4,5-B]PYRIDINE-3-CARBOXYLIC ACID is a complex organic compound that combines multiple bioactive heterocyclic moieties. This compound is part of the thiazolo[4,5-b]pyridine family, which is known for its diverse pharmacological activities, including antioxidant, antimicrobial, anti-inflammatory, and antitumor properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2H-1,3-BENZODIOXOL-5-YL)-5-OXO-4H,5H,6H,7H-[1,2]THIAZOLO[4,5-B]PYRIDINE-3-CARBOXYLIC ACID typically involves the construction of the thiazolo[4,5-b]pyridine bicyclic scaffold. This can be achieved by starting from thiazole or thiazolidine derivatives followed by pyridine annulation . One common method involves the reaction of 2-aminopyridine-3-thiol with 4-[(E)-3-(5-bromopyrimidin-2-yl)acryloyl]benzaldehyde in an ethanol medium at room temperature in the presence of zinc oxide nanoparticles .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of scalable synthetic techniques, such as the heterogeneous copper-catalyzed cascade three-component reaction, can be adapted for large-scale production .
Chemical Reactions Analysis
Types of Reactions
7-(2H-1,3-BENZODIOXOL-5-YL)-5-OXO-4H,5H,6H,7H-[1,2]THIAZOLO[4,5-B]PYRIDINE-3-CARBOXYLIC ACID undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions
Common reagents used in these reactions include hydrazonoyl halides, arylidenemalononitrile, and secondary amines. Reaction conditions often involve the use of solvents like ethanol and DMF, and catalysts such as zinc oxide nanoparticles and copper complexes .
Major Products
The major products formed from these reactions include various thiazolo[4,5-b]pyridine derivatives, which exhibit a range of biological activities .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 7-(2H-1,3-BENZODIOXOL-5-YL)-5-OXO-4H,5H,6H,7H-[1,2]THIAZOLO[4,5-B]PYRIDINE-3-CARBOXYLIC ACID involves its interaction with various molecular targets and pathways. It acts as a purine bioisostere, incorporating a biologically relevant heterocyclic scaffold that enables wide-range modifications . This compound can inhibit enzymes, modulate receptor activity, and interfere with cellular signaling pathways, leading to its diverse pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
- Thiazolo[4,5-b]pyridine derivatives
- Pyrano[2,3-d]thiazole derivatives
- Thiazolo[5’,4’:5,6]pyrano[2,3-d]pyrimidine derivatives
Uniqueness
7-(2H-1,3-BENZODIOXOL-5-YL)-5-OXO-4H,5H,6H,7H-[1,2]THIAZOLO[4,5-B]PYRIDINE-3-CARBOXYLIC ACID is unique due to its combination of bioactive heterocyclic moieties, which provide multiple reactive sites for wide-range modifications. This allows for the development of novel polyfunctional analogs with diverse pharmacological activities .
Properties
Molecular Formula |
C14H10N2O5S |
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Molecular Weight |
318.31 g/mol |
IUPAC Name |
7-(1,3-benzodioxol-5-yl)-5-oxo-6,7-dihydro-4H-[1,2]thiazolo[4,5-b]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C14H10N2O5S/c17-10-4-7(6-1-2-8-9(3-6)21-5-20-8)13-11(15-10)12(14(18)19)16-22-13/h1-3,7H,4-5H2,(H,15,17)(H,18,19) |
InChI Key |
GOWOZXIFYFLBLB-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C(C(=NS2)C(=O)O)NC1=O)C3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
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